

Synthesis and Characterization of 2-*Iodo*-3-*nitrophenol*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Iodo-3-nitrophenol*

Cat. No.: B176071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-*Iodo*-3-*nitrophenol***. Due to the limited availability of direct experimental protocols in peer-reviewed literature, this document outlines a proposed synthetic pathway based on established principles of electrophilic aromatic substitution. It also compiles available physicochemical and computed spectral data to aid in the identification and characterization of this compound. Furthermore, this guide discusses the potential biological significance of **2-*Iodo*-3-*nitrophenol*** by examining the known activities of related nitro- and iodo-substituted phenolic compounds.

Introduction

2-*Iodo*-3-*nitrophenol* is a substituted aromatic compound containing hydroxyl, nitro, and iodo functional groups. Halogenated nitrophenols are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.^[1] The presence of the nitro group, a strong electron-withdrawing group, and iodine, a bulky halogen, on the phenol backbone suggests that **2-*Iodo*-3-*nitrophenol*** may exhibit unique chemical and biological properties. This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this specific isomer.

Proposed Synthesis

A definitive, peer-reviewed synthesis protocol for **2-iodo-3-nitrophenol** is not readily available in the scientific literature. The primary challenge in its synthesis lies in achieving the desired regioselectivity due to the directing effects of the substituents on the aromatic ring. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director.

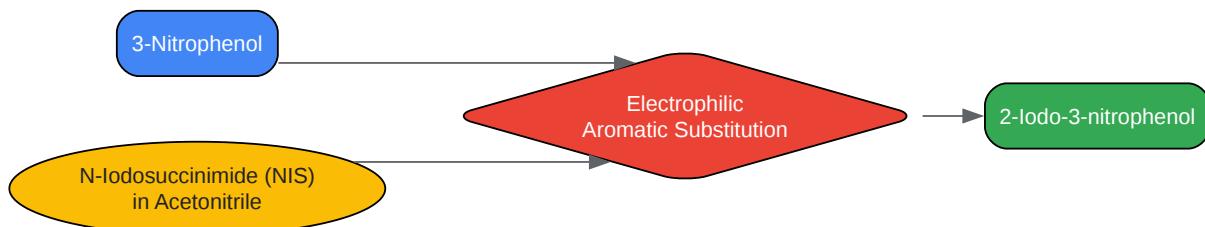
Based on general principles of electrophilic aromatic substitution, a plausible synthetic route is the direct iodination of 3-nitrophenol. The hydroxyl group of 3-nitrophenol directs electrophilic substitution to the 2, 4, and 6 positions, while the nitro group directs to the 5 position.

Therefore, the formation of **2-iodo-3-nitrophenol** is electronically favored.

Several iodinating agents could be employed for this transformation. N-iodosuccinimide (NIS) is a mild and selective iodinating agent for activated aromatic rings like phenols.^{[2][3]} Iodine monochloride (ICl) is another potent electrophilic iodinating agent that can be used for a wide range of aromatic substrates.^{[4][5]}

Proposed Experimental Protocol: Iodination of 3-Nitrophenol with N-Iodosuccinimide (NIS)

This protocol is a proposed method and has not been experimentally validated in the available literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.


Materials:

- 3-Nitrophenol
- N-Iodosuccinimide (NIS)
- Acetonitrile (or other suitable aprotic solvent)
- Hydrochloric acid (for workup)
- Sodium thiosulfate (for workup)

- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 3-nitrophenol (1 equivalent) in acetonitrile.
- Add N-iodosuccinimide (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Acidify the mixture with 1M hydrochloric acid.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **2-iodo-3-nitrophenol**.

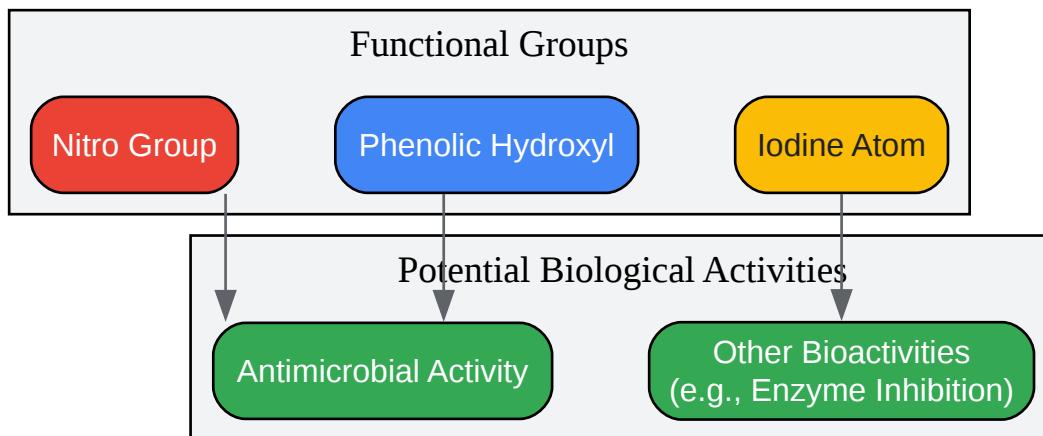
Characterization Data

Experimental characterization data for **2-iodo-3-nitrophenol** is scarce in the public domain. The following tables summarize the available computed data from the PubChem database.[\[6\]](#)

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₄ INO ₃	[PubChem]
Molecular Weight	265.01 g/mol	[PubChem]
CAS Number	197243-48-4	[PubChem]
Appearance	(Not specified)	-
Melting Point	(Not specified)	-
Boiling Point	(Not specified)	-
XLogP3	2.7	[PubChem]

Computed Spectroscopic Data


No experimental NMR or IR spectra for **2-iodo-3-nitrophenol** were found in the searched literature. The following represents a logical expectation for the spectral characteristics based on the structure.

- ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the iodo, nitro, and hydroxyl groups.
- ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-I and C-N stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Potential Biological Significance

While no specific biological studies on **2-iodo-3-nitrophenol** have been identified, the bioactivity of related compounds provides a basis for predicting its potential pharmacological relevance.

- **Antimicrobial Activity:** Nitroaromatic compounds are known to possess a broad spectrum of antimicrobial activities.[7][8] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can cause cellular damage. Phenolic compounds also exhibit well-documented antimicrobial properties.[9] The combination of these functional groups in **2-iodo-3-nitrophenol** suggests a potential for antibacterial and/or antifungal activity.
- **Other Potential Activities:** Iodinated compounds are utilized in various therapeutic and diagnostic applications, including as contrast agents and in radioiodine therapy.[3] The presence of iodine in the structure of **2-iodo-3-nitrophenol** could confer unique properties relevant to these areas.

[Click to download full resolution via product page](#)

Figure 2: Functional groups and their potential biological activities.

Conclusion

2-Iodo-3-nitrophenol represents an interesting, yet underexplored, chemical entity. This guide provides a proposed synthetic route and a compilation of available characterization data to

facilitate further research into this compound. The potential for significant biological activity, inferred from its constituent functional groups, warrants experimental investigation. Future work should focus on the development and optimization of a reliable synthetic protocol, followed by comprehensive spectroscopic and biological characterization to unlock the full potential of **2-iodo-3-nitrophenol** in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. calibrechem.com [calibrechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]
- 6. 2-Iodo-3-nitrophenol | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-Iodo-3-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176071#synthesis-and-characterization-of-2-iodo-3-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com